3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method involves the Bucherer-Bergs reaction, which is used to prepare spiroimidazolidine-2,4-diones from methylcyclohexanones . The reaction of arylsulfonyl chlorides with corresponding spiroimidazolidine-2,4-diones is then carried out to introduce the naphthalene-2-sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound has potential as a hypoglycemic agent, as similar spiroimidazolidine-2,4-diones have shown excellent hypoglycemic activity in animal models.
Materials Science: The unique spiro structure can be utilized in the design of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a crucial role in binding to these targets, while the spiro structure provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has shown significant hypoglycemic activity.
Spirotetramat: A spiro compound used as an insecticide with unique two-way internal absorption and transport properties.
Uniqueness
3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific naphthalene-2-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-16(22)18(19-17(20)23)8-10-21(11-9-18)26(24,25)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNMNBDTUIWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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